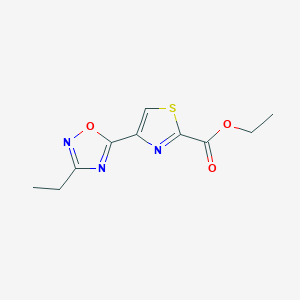

Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate

Descripción general

Descripción

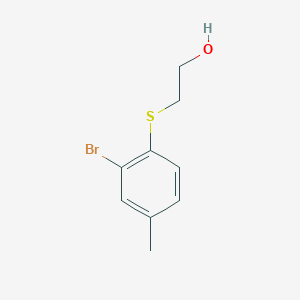

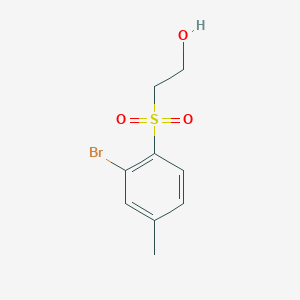

The compound contains an ethyl group, a 1,2,4-oxadiazole ring, and a 1,3-thiazole ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The 1,3-thiazole ring is a type of heterocycle that features a five-membered C3NS ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,3-thiazole rings, along with the ethyl group attached to the oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the heterocyclic rings in this compound could influence its properties, such as its polarity and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization:

- Synthesis Process : Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate, like its analogs, is synthesized through specific reactions, such as the cyclization of thioamide with 2-chloroacetoacetate, to yield compounds with established structures verified by IR, 1H NMR, and MS spectra (Tang Li-jua, 2015).

Biological and Medicinal Chemistry:

Antimicrobial Activity : Compounds related to Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate have been studied for their antimicrobial properties. For instance, 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates were synthesized and evaluated for their antimicrobial activity (Yu. D. Markovich et al., 2014). Additionally, ethyl 5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds were synthesized and screened for their antimicrobial activity (B. Mruthyunjayaswamy & S. Basavarajaiah, 2009).

Biological Activity and Synthesis of Related Compounds : Compounds with structures similar to Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate, such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have been synthesized and investigated for their biological activities, including antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013).

Antifungal and Anti-proliferative Activity : Some derivatives, like 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles), were prepared as potential fungicides and evaluated for their activity against Rhizoctonia solani, indicating their potential in agriculture (H. Chen et al., 2000). Furthermore, a series of thiazole compounds were synthesized and tested for their anticancer activity against breast cancer cells, suggesting their utility in cancer research (J. P. Sonar et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives interact with their targets by binding to the active site, leading to changes in the target’s function .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been shown to affect various pathways, including those involved in cancer therapy, age-related diseases, and antimicrobial activity .

Pharmacokinetics

It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact its bioavailability.

Result of Action

1,2,4-oxadiazole derivatives have been shown to have various therapeutic effects, including anticancer, antidiabetic, and anticonvulsant activities .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-3-7-12-8(16-13-7)6-5-17-9(11-6)10(14)15-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTERCUGQUPXHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CSC(=N2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)

![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1383225.png)

![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)

![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)

![tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1383236.png)